m-碳硼烷

描述

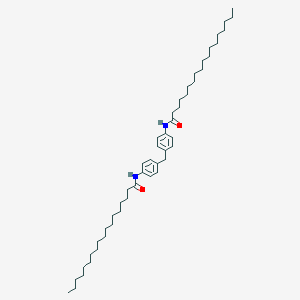

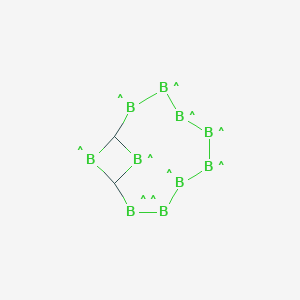

m-Carborane is a unique type of molecule that belongs to the carboranes family, which are compounds consisting of boron, carbon, and hydrogen atoms arranged in a polyhedral structure. These molecules are known for their three-dimensional geometric configurations and have been increasingly recognized for their utility across various fields, including organic synthesis, medicine, nanomaterials, and catalysis .

Synthesis Analysis

The synthesis of m-Carborane and its derivatives often involves the formation of metal-carbon bonds, where the carbon is hypervalent, as seen in metal-carboryne complexes . These complexes are synthesized to activate the otherwise inert metal-carboranyl bonds, overcoming steric hindrances and enabling further functionalization. For instance, the use of transition metals like nickel and palladium has been shown to catalyze the formation of benzocarboranes through cycloaddition reactions . Additionally, the synthesis of m-carborane-based chiral NBN pincer-metal complexes involves the formation of oxazoline rings, which are then used to create stable metal complexes with potential applications in asymmetric catalysis .

Molecular Structure Analysis

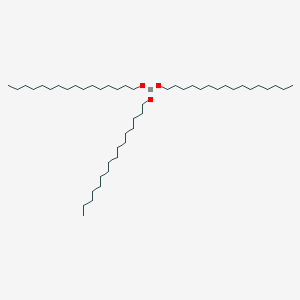

The molecular structure of m-Carborane is characterized by a cage-like arrangement, which imparts significant thermal and chemical stability to the molecule. The bonding interaction in metal-carboryne complexes, for example, is described as a resonance hybrid of sigma and pi bonds, similar to metal-benzyne complexes . The structure of m-carborane-based polymers, such as those with a siloxane backbone, demonstrates the ability to form high molecular weight materials with extended π-conjugation, which can be attributed to the wide-angle structure of the m-carborane monomer .

Chemical Reactions Analysis

m-Carborane and its derivatives participate in a variety of chemical reactions, often facilitated by transition metals. For example, nickel-carboryne complexes can undergo regioselective cycloaddition reactions with alkynes to form benzocarboranes, and palladium/nickel co-catalyzed reactions lead to C,B-substituted benzocarboranes . The reactivity of m-carborane-based pincer complexes with palladium has also been explored, resulting in unique Pd-B bonds chelated by thio- or selenoether ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of m-carborane are remarkable, with high thermal stability being a standout feature. For instance, poly(m-carborane-siloxane) elastomers exhibit enhanced thermal stability compared to conventional polysiloxanes, maintaining the integrity of the m-carborane cage up to 580°C . The luminescent properties of m-carborane-based π-conjugated polymers are also noteworthy, with intense blue emission observed in the solution state . Additionally, m-carborane-containing materials, such as benzocyclobutene resins with a siloxane backbone, display high thermal stability and shape-memory properties, making them suitable for aerospace applications .

科学研究应用

过渡金属介导的官能化

- m-碳硼烷已被用于利用过渡金属对碳硼烷进行官能化。这种方法解决了由于其独特结构而导致的碳硼烷衍生物化的挑战,扩展了它们在合成化学中的应用(Xie, 2014)。

无机和药物化学

- 碳硼烷的生物无机和药物化学已经多样化,现在延伸到药物发现和分子成像。这涉及探索碳硼烷的独特性质,用于各种药物研究(Armstrong & Valliant, 2007)。

对胶质母细胞瘤细胞基因表达的影响

- m-碳硼烷化合物在U87胶质母细胞瘤细胞的基因表达谱上显示出显著影响。这揭示了它们在细胞过程中的潜在影响,超越了它们在BNCT等治疗中的用途(He, Chittur, & Musah, 2018)。

在化学家工具箱中的应用

- 碳硼烷越来越多地被用于各种技术,如有机合成、放射性核素处理、药物设计、纳米材料和催化。它们独特的特性使它们在实验室和工业应用中具有价值(Grimes, 2015)。

药物化学中的新兴应用

- m-碳硼烷正在成为药物化学中至关重要的组成部分,特别是对于具有挑战性的治疗底物。它们的疏水簇为药物设计研究开辟了新的途径(Stockmann et al., 2019)。

光电特性

- m-碳硼烷已被注意到会影响半导体聚合物的发光特性,展示了在聚合物发光二极管和晶体管中的潜力。这种用法标志着它在电子聚合物应用中的作用(Davis, Peterson, & Carter, 2012)。

药物发现中的探索

- 碳硼烷在生物活性化合物中具有独特的药效团,对药物发现工作做出了重大贡献,特别是在针对特定疾病的治疗中(Issa, Kassiou, & Rendina, 2011)。

控制官能化

- 最近在过渡金属催化的顶点特异性BH官能化碳硼烷方面取得了重大进展,增强了它们作为各种科学领域中功能性构建块的实用性(Quan & Xie, 2019)。

抗抑郁活性

- 基于m-碳硼烷的一种新型P2X7受体拮抗剂显示出治疗抑郁症的有希望结果,表明具有潜在的中枢神经系统活性修饰能力(Wilkinson et al., 2014)。

癌症药物开发

- 将碳硼烷纳入癌症药物开发中已经显示出增加药物结合亲和力、效力和生物利用度的作用,使其在治疗各种癌症类型中具有价值(Mason, Mason, & Lee, 2019)。

安全和危害

未来方向

M-Carborane has potential beneficial applications in drug design . It is still an emerging class of compounds with potential beneficial applications in drug design . These highly hydrophobic clusters are potential “new keys for old locks” which open up an exciting field of research for well-known, but challenging important therapeutic substrates .

属性

InChI |

InChI=1S/C2H2B10/c3-1-4-2(3)6-8-10-12-11-9-7-5-1/h1-2H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWJUVSLJRLZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2[B]C([B]2)[B][B][B]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2B10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Carborane | |

CAS RN |

16986-24-6 | |

| Record name | 1,7-Dicarbadodecaborane(12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-dicarbadodecaborane(12) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)